molecular formula C21H19N3O4 B5396315 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No.: B5396315
M. Wt: 377.4 g/mol
InChI Key: YOYCKNVNFBLJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.13755610 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

SMR000010743, also known as Secretion Modification Region (SMR) peptide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting the folding of many proteins within the cell .

Mode of Action

The SMR peptide interacts with DnaK, inhibiting the formation of biofilms by Staphylococcus aureus . Biofilms are communities of bacteria that are encased in a self-produced matrix, which can protect the bacteria from antibiotics and the host’s immune system . By targeting DnaK, the SMR peptide disrupts the processes required for biofilm formation .

Biochemical Pathways

It is known that the interaction between the smr peptide and dnak disrupts the normal functioning of the bacterial cell, leading to an inhibition of biofilm formation . This suggests that the SMR peptide may affect the heat shock response pathway, which is involved in protein folding and is regulated by DnaK .

Result of Action

The primary result of SMR000010743’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can reduce the bacteria’s resistance to antibiotics and the host’s immune response, potentially making infections easier to treat .

Action Environment

The efficacy and stability of SMR000010743 can be influenced by various environmental factors. For instance, the presence of proteolytic enzymes can degrade the peptide, reducing its effectiveness. Additionally, the pH and temperature of the environment can affect the peptide’s stability and interaction with DnaK .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-18(13-24-20(27)14-7-1-2-8-15(14)21(24)28)22-17-10-4-3-9-16(17)19(26)23-11-5-6-12-23/h1-4,7-10H,5-6,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYCKNVNFBLJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.